molecular formula C14H15NO5 B14179237 1-Acetyl-5-(3-carboxyphenyl)-L-proline CAS No. 917607-50-2

1-Acetyl-5-(3-carboxyphenyl)-L-proline

Cat. No.: B14179237
CAS No.: 917607-50-2
M. Wt: 277.27 g/mol
InChI Key: FTVGLOLJNVJQAZ-KIYNQFGBSA-N
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Description

1-Acetyl-5-(3-carboxyphenyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives This compound is characterized by the presence of an acetyl group at the first position and a carboxyphenyl group at the fifth position of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-5-(3-carboxyphenyl)-L-proline typically involves the following steps:

    Starting Materials: The synthesis begins with L-proline, which is commercially available.

    Acetylation: The first step involves the acetylation of L-proline at the first position. This is achieved by reacting L-proline with acetic anhydride in the presence of a base such as pyridine.

    Introduction of Carboxyphenyl Group: The next step involves the introduction of the 3-carboxyphenyl group at the fifth position. This can be achieved through a Friedel-Crafts acylation reaction using 3-carboxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-(3-carboxyphenyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxyphenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl or carboxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or phenyl derivatives.

Scientific Research Applications

1-Acetyl-5-(3-carboxyphenyl)-L-proline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-5-(3-carboxyphenyl)-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-5-(3-carboxyphenyl)-D-proline: The enantiomer of the compound with similar structural features but different stereochemistry.

    1-Acetyl-5-(4-carboxyphenyl)-L-proline: A structural isomer with the carboxyphenyl group at the fourth position.

    1-Acetyl-5-(3-hydroxyphenyl)-L-proline: A derivative with a hydroxy group instead of a carboxy group.

Uniqueness

1-Acetyl-5-(3-carboxyphenyl)-L-proline is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

917607-50-2

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(2S)-1-acetyl-5-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H15NO5/c1-8(16)15-11(5-6-12(15)14(19)20)9-3-2-4-10(7-9)13(17)18/h2-4,7,11-12H,5-6H2,1H3,(H,17,18)(H,19,20)/t11?,12-/m0/s1

InChI Key

FTVGLOLJNVJQAZ-KIYNQFGBSA-N

Isomeric SMILES

CC(=O)N1[C@@H](CCC1C2=CC(=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

CC(=O)N1C(CCC1C(=O)O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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